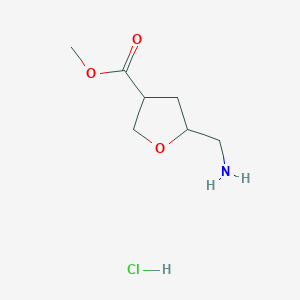![molecular formula C15H9F3N2O2S B2666511 N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 620541-29-9](/img/structure/B2666511.png)
N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent against various diseases.
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
A study by Çakmak et al. (2022) focused on the synthesis and molecular characterization of a thiazole-based heterocyclic amide, closely related to the compound . The study detailed the compound's synthesis, structural characterization using techniques like IR, NMR, and XRD, and theoretical investigations via density functional theory (DFT) modeling. The compound demonstrated good antimicrobial activity against a range of microorganisms, suggesting its potential for further pharmacological exploration (Çakmak et al., 2022).
Antimicrobial and Anticancer Activities
In the realm of biological activities, several studies have highlighted the antimicrobial and anticancer potentials of thiazole and furan derivatives. For instance, Patel et al. (2015) synthesized novel heterocyclic compounds involving the furan and thiazole moieties, which were then evaluated for their antimicrobial activities, showing promising results against various bacteria and fungi (Patel et al., 2015). Another study by Zaki et al. (2018) synthesized chalcone-based compounds leading to pyridine, thioamide, and thiazole derivatives, which were tested for their antimicrobial and anticancer activities, showing significant efficacy against certain cancer cell lines (Zaki et al., 2018).
Molecular Imaging Applications
Furthermore, a compound with a similar structure, [11C]CPPC, was identified as a PET radiotracer specific for the CSF1R, a microglia-specific marker. This compound has shown potential for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo, indicating its utility in understanding and possibly treating various neuropsychiatric disorders (Horti et al., 2019).
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)10-4-2-1-3-9(10)11-5-6-12(22-11)13(21)20-14-19-7-8-23-14/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPQMZXVQXXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2666429.png)
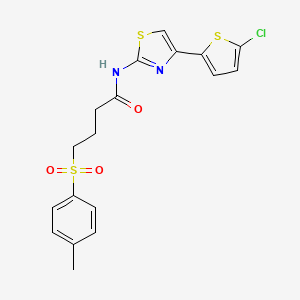
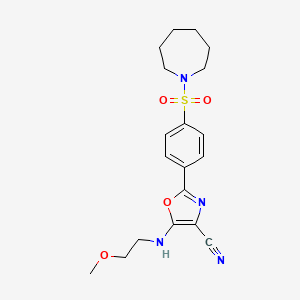
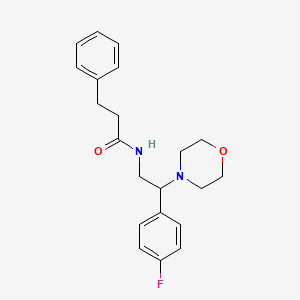
![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)

![methyl 6-chloro-2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2666441.png)
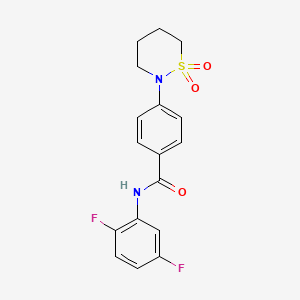
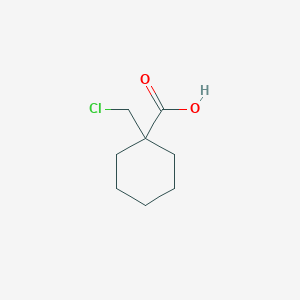
![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)
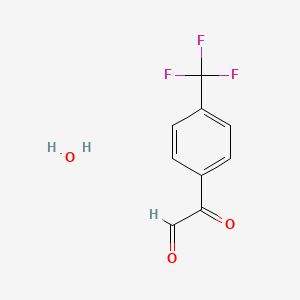
![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)
